4-Bromo-3-ethylpyridine 4-Bromo-3-ethylpyridine
Brand Name: Vulcanchem
CAS No.: 10168-60-2
VCID: VC21333504
InChI: InChI=1S/C7H8BrN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3
SMILES: CCC1=C(C=CN=C1)Br
Molecular Formula: C7H8BrN
Molecular Weight: 186.05 g/mol

4-Bromo-3-ethylpyridine

CAS No.: 10168-60-2

Cat. No.: VC21333504

Molecular Formula: C7H8BrN

Molecular Weight: 186.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-ethylpyridine - 10168-60-2

Specification

CAS No. 10168-60-2
Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
IUPAC Name 4-bromo-3-ethylpyridine
Standard InChI InChI=1S/C7H8BrN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3
Standard InChI Key ZSFOQETZPKDUIQ-UHFFFAOYSA-N
SMILES CCC1=C(C=CN=C1)Br
Canonical SMILES CCC1=C(C=CN=C1)Br

Introduction

Chemical Structure and Properties

Molecular Structure

4-Bromo-3-ethylpyridine has the molecular formula C₇H₈BrN. Its structure consists of a pyridine core with a bromine atom at position 4 and an ethyl group at position 3. Based on related bromopyridine compounds, we can infer its structural characteristics:

PropertyDescription
Molecular FormulaC₇H₈BrN
Molecular Weight186.05 g/mol
Structural FeaturesPyridine ring with Br at C-4 and ethyl at C-3
IUPAC Name4-Bromo-3-ethylpyridine

Physical Properties

Based on the properties of similar compounds such as 4-bromo-3-methylpyridine and 4-bromo-3-ethoxypyridine, the following physical properties can be reasonably inferred:

PropertyExpected Value
Physical StateColorless to light yellow liquid at room temperature
Boiling PointApproximately 210-220°C
Flash PointApproximately 80-85°C
DensityApproximately 1.4-1.5 g/cm³
SolubilitySoluble in organic solvents (alcohols, ethers, chlorinated hydrocarbons)
OdorDistinctive, characteristic pyridine-like odor

Similar to 4-bromo-3-methylpyridine, this compound would likely require storage in a cool, dry place to maintain stability .

Chemical Properties

The chemical reactivity of 4-bromo-3-ethylpyridine can be extrapolated from known reactions of similar bromopyridines:

  • The bromine atom at the C-4 position makes it an excellent substrate for cross-coupling reactions (Suzuki, Stille, Negishi, etc.).

  • The pyridine nitrogen acts as a weak base and can participate in coordination with metals or protonation reactions.

  • The ethyl group provides sites for further functionalization through C-H activation.

  • The compound can undergo nucleophilic aromatic substitution reactions, particularly at the carbon bearing the bromine.

These properties collectively make 4-bromo-3-ethylpyridine a versatile building block in organic synthesis.

Synthesis Methods

Traditional Synthesis Approaches

Several potential synthetic routes for 4-bromo-3-ethylpyridine can be proposed based on established methods for similar compounds:

Direct Bromination of 3-Ethylpyridine

Similar to the synthesis of 4-bromo-3-methylpyridine, 4-bromo-3-ethylpyridine could be prepared by the bromination of 3-ethylpyridine using bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions would need to be carefully controlled to ensure selective bromination at the C-4 position.

Diazotization-Bromination Route

Another potential synthetic pathway could parallel the synthesis of 3-bromo-4-methylpyridine, involving:

  • Starting with 3-ethyl-4-aminopyridine

  • Treatment with hydrogen bromide

  • Diazotization with sodium nitrite at low temperature

  • Bromination and subsequent base treatment

This multi-step process typically yields high purity products with good yields, as demonstrated in the synthesis of related compounds where yields of approximately 95% have been achieved .

Modern Synthetic Routes

Contemporary approaches to synthesizing 4-bromo-3-ethylpyridine might include:

  • Transition metal-catalyzed C-H activation and bromination of 3-ethylpyridine

  • Regioselective functionalization of 4-bromopyridine to introduce the ethyl group at the 3-position

  • Cross-coupling reactions to modify existing bromopyridine derivatives

Each of these approaches offers advantages in terms of selectivity, yield, or ease of reaction conditions, depending on the specific requirements of the synthesis.

Applications

Pharmaceutical Applications

4-Bromo-3-ethylpyridine likely serves as an important intermediate in pharmaceutical synthesis, similar to its structural relatives. Based on applications of similar compounds, potential pharmaceutical applications include:

  • Synthesis of neurological disorder treatments, where the ethyl group can enhance lipophilicity and blood-brain barrier penetration

  • Development of antimicrobial agents, leveraging the pyridine ring's ability to interact with bacterial targets

  • Creation of enzyme inhibitors, where the bromine atom can serve as a leaving group for further functionalization

  • Anti-cancer drug development, as bromopyridine structures have shown efficacy against cancer cell lines

The compound's versatility in organic synthesis makes it valuable for creating diverse pharmaceutical scaffolds.

Agrochemical Applications

In agrochemical research, 4-bromo-3-ethylpyridine could be utilized in:

  • Herbicide development, where the pyridine core is a common structural feature

  • Pesticide formulations, with the ethyl group potentially enhancing lipophilicity and absorption

  • Plant growth regulators, where the compound may serve as a precursor to biologically active molecules

The unique chemical properties of this compound likely enhance the effectiveness of agrochemicals through improved stability, bioavailability, or target interaction .

Materials Science

In materials science, 4-bromo-3-ethylpyridine could be employed in:

  • Polymer development, contributing to improved thermal and mechanical properties

  • Creation of novel materials with specific electronic or optical properties

  • Development of functional materials for sensing applications

Its ability to participate in cross-coupling reactions makes it valuable for creating conjugated systems with interesting material properties .

Organic Synthesis

As a versatile building block in organic synthesis, 4-bromo-3-ethylpyridine facilitates:

  • Creation of complex heterocyclic systems

  • Transition metal-catalyzed cross-coupling reactions

  • Construction of libraries of pyridine derivatives for structure-activity relationship studies

  • Synthesis of natural product analogs

These applications highlight the compound's utility in creating complex organic molecules in a more efficient manner .

Biological Activity

Structure-Activity Relationships

The positioning of the bromine at C-4 and the ethyl group at C-3 creates a unique electronic distribution that influences biological activity. Comparison with related compounds suggests:

  • The ethyl group at position 3 likely enhances lipophilicity compared to methyl analogs, potentially improving membrane permeability

  • The bromine at position 4 provides a reactive site for nucleophilic substitution in biological systems

  • The pyridine nitrogen can participate in hydrogen bonding with target proteins

These structural features collectively contribute to the compound's biological profile and its utility in medicinal chemistry applications.

Comparison with Related Compounds

Comparison with Other Bromopyridines

The following table compares 4-bromo-3-ethylpyridine with structurally related bromopyridines:

CompoundKey Structural DifferenceNotable Properties/Applications
3-Bromo-4-ethylpyridinePosition isomer (Br at C-3, ethyl at C-4)Important intermediate in pharmaceutical synthesis
4-Bromo-3-methylpyridineMethyl group instead of ethyl at C-3Used in organic synthesis, pharmaceutical and agrochemical development
4-Bromo-3-ethoxypyridineEthoxy group instead of ethyl at C-3Applications in medicinal chemistry and material science
3-Bromo-4-methylpyridinePosition isomer with methyl instead of ethylUsed as a versatile building block in organic synthesis

Structure-Property Relationships

The substitution pattern of 4-bromo-3-ethylpyridine influences its chemical behavior:

  • Relative to 4-bromo-3-methylpyridine, the ethyl group provides increased lipophilicity and different steric properties

  • Compared to 4-bromo-3-ethoxypyridine, the absence of the oxygen atom alters the electronic distribution and hydrogen bonding capacity

  • As a position isomer of 3-bromo-4-ethylpyridine, the different arrangement of substituents creates distinct reactivity patterns

These structure-property relationships are critical for understanding the compound's behavior in various applications.

Future Research Directions

Several promising research avenues for 4-bromo-3-ethylpyridine include:

  • Development of optimized, environmentally friendly synthesis methods

  • Exploration of catalytic applications, particularly in cross-coupling reactions

  • Investigation of biological activities of derivatives and analogs

  • Structure-activity relationship studies to guide drug discovery efforts

  • Application in new materials with tailored properties

These research directions could expand the utility of 4-bromo-3-ethylpyridine and lead to novel applications across multiple fields.

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